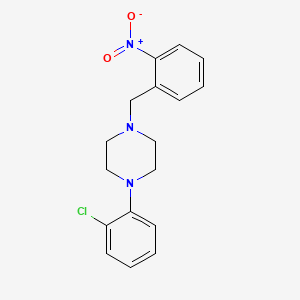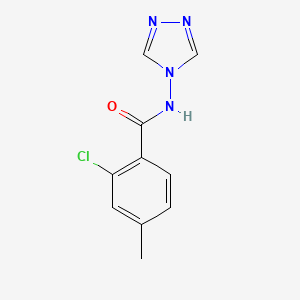![molecular formula C18H14F4O2 B5864444 1-{4-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenyl}-1-propanone](/img/structure/B5864444.png)
1-{4-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenyl}-1-propanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{4-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenyl}-1-propanone is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields such as medicine, agriculture, and materials science.
作用机制
The mechanism of action of 1-{4-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenyl}-1-propanone depends on its specific application. In the field of medicine, this compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in the progression of cancer, inflammation, and infectious diseases. In agriculture, it has been shown to disrupt the metabolic pathways of pests and weeds. In materials science, it has been shown to form stable and functionalized building blocks for the synthesis of advanced materials.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on its specific application. In the field of medicine, this compound has been shown to induce cell death in cancer cells, reduce inflammation, and inhibit the growth of infectious agents. In agriculture, it has been shown to disrupt the metabolic pathways of pests and weeds, leading to their death. In materials science, it has been shown to form stable and functionalized building blocks for the synthesis of advanced materials.
实验室实验的优点和局限性
The advantages of using 1-{4-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenyl}-1-propanone in lab experiments include its high purity, stability, and reproducibility. However, the limitations of using this compound include its toxicity, which requires specialized handling and disposal procedures, and its high cost, which may limit its use in large-scale experiments.
未来方向
There are several future directions for the research and application of 1-{4-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenyl}-1-propanone. In the field of medicine, future research may focus on the development of more specific and effective therapeutic agents based on this compound. In agriculture, future research may focus on the development of more environmentally friendly and sustainable pesticides and herbicides. In materials science, future research may focus on the synthesis of advanced materials with unique properties and applications based on this compound.
Conclusion:
This compound is a chemical compound with significant potential for scientific research and application. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this compound may lead to significant advancements in medicine, agriculture, and materials science.
合成方法
The synthesis of 1-{4-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenyl}-1-propanone involves a series of chemical reactions that require specialized knowledge and equipment. One of the most common methods for synthesizing this compound is through the reaction of 2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenol with 1-bromo-4-(2-bromophenoxy)benzene in the presence of a palladium catalyst. This reaction results in the formation of this compound.
科学研究应用
1-{4-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenyl}-1-propanone has shown potential application in various fields of scientific research. In the field of medicine, this compound has been studied for its potential as a therapeutic agent for the treatment of cancer, inflammation, and infectious diseases. In agriculture, it has been studied for its potential as a pesticide and herbicide. In materials science, it has been studied for its potential as a building block for the synthesis of advanced materials.
属性
IUPAC Name |
1-[4-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]phenyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F4O2/c1-3-5-12-14(19)16(21)18(17(22)15(12)20)24-11-8-6-10(7-9-11)13(23)4-2/h3,5-9H,4H2,1-2H3/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVMLNDKJNYIBG-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OC2=C(C(=C(C(=C2F)F)C=CC)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)C1=CC=C(C=C1)OC2=C(C(=C(C(=C2F)F)/C=C/C)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-phenyl-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5864367.png)

![2-(4-allyl-2-methoxyphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B5864373.png)

![7,7-dimethyl-2-(methylthio)-4-(4-morpholinyl)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidine](/img/structure/B5864387.png)
![2-{[2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]methyl}benzonitrile](/img/structure/B5864409.png)
![2-(3-methoxyphenyl)-5-[(2-methylbenzyl)thio]-1,3,4-oxadiazole](/img/structure/B5864414.png)
![2-[(1H-benzimidazol-2-ylmethyl)thio]-6-nitro-1,3-benzothiazole](/img/structure/B5864425.png)
![N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5864429.png)

![N-{4-[(diethylamino)carbonyl]phenyl}-4-methylbenzamide](/img/structure/B5864436.png)
![4-[(4-methoxy-1-naphthyl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5864440.png)

![2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]-N-(2-phenylethyl)acetamide](/img/structure/B5864457.png)